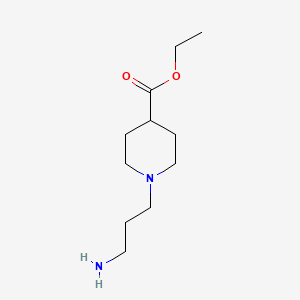

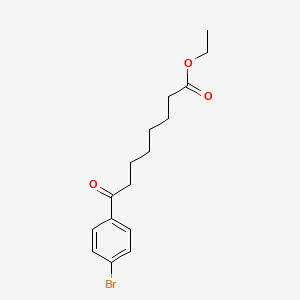

Ethyl 8-(4-bromophenyl)-8-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-bromophenyl)butanoate is a compound that has been mentioned in various sources . It’s a derivative of phenylacetic acid containing a bromine atom .

Synthesis Analysis

While the exact synthesis of “Ethyl 8-(4-bromophenyl)-8-oxooctanoate” is not available, there are some related synthesis methods available. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the protodeboronation of alkyl boronic esters . Another method involves the condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

科学的研究の応用

Synthetic Applications and Chemical Reactions

- Aryl radical building blocks, including compounds related to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, are utilized in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process highlights the compound's role in facilitating the synthesis of complex molecular structures which are valuable in medicinal chemistry and material science (Allin et al., 2005).

- β-Aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams, synthesized from intermediates that share structural similarities with this compound, have demonstrated cytotoxicity against leukemia cell lines. This suggests potential applications in developing anticancer agents (Albrecht et al., 2010).

Bioactivity and Pharmaceutical Applications

- Novel succinimide derivatives, related structurally to this compound, have shown promising in vitro antifungal activities. This indicates potential applications in developing new antifungal medications (Cvetković et al., 2019).

- Nitrogen-containing bromophenols isolated from marine red algae, structurally similar to this compound, exhibited potent radical scavenging activity. This suggests their utility as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Enzymatic and Biological Activities

- Dimethoxybromophenol derivatives incorporating cyclopropane moieties, which are related to this compound, were investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibited excellent inhibitory effects, indicating potential for therapeutic applications in diseases related to these enzymes (Boztaş et al., 2015).

Analytical and Material Science Applications

- The synthesis of novel heterocyclic compounds from 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid, a compound related to this compound, showcases its utility in creating materials with potential antibacterial activities. This opens avenues in the development of new antimicrobial materials and agents (El-Hashash et al., 2015).

Safety and Hazards

将来の方向性

While specific future directions for “Ethyl 8-(4-bromophenyl)-8-oxooctanoate” are not available, borinic acids, which are related to the compound you’re asking about, have been studied for their potential uses in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 8-(4-bromophenyl)-8-oxooctanoate may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may interact with its targets in a way that modulates cellular processes and induces therapeutic effects.

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Related compounds have demonstrated a range of effects, such as antiviral activity against hiv-1 , suggesting that this compound may also have significant biological effects.

特性

IUPAC Name |

ethyl 8-(4-bromophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAGOUNIEVPAAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452346 |

Source

|

| Record name | ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-43-0 |

Source

|

| Record name | Ethyl 4-bromo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362669-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)

![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)